(S)-(-)-1-Phenylethyl isocyanate

Catalog No.
S1510837
CAS No.
14649-03-7
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-1-Phenylethyl isocyanate

CAS Number

14649-03-7

Product Name

(S)-(-)-1-Phenylethyl isocyanate

IUPAC Name

[(1S)-1-isocyanatoethyl]benzene

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3/t8-/m0/s1

InChI Key

JJSCUXAFAJEQGB-QMMMGPOBSA-N

SMILES

CC(C1=CC=CC=C1)N=C=O

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=C=O

The exact mass of the compound (S)-(-)-alpha-Methylbenzyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-1-Phenylethyl isocyanate (CAS: 14649-03-7) is a highly enantiopure (>99.5% ee) chiral derivatizing agent (CDA) utilized primarily for the indirect chromatographic resolution and NMR stereochemical assignment of chiral amines, alcohols, and thiols. By reacting quantitatively with these nucleophiles to form stable diastereomeric ureas or carbamates, it enables the precise determination of enantiomeric excess (ee) using standard achiral analytical workflows. For procurement and laboratory managers, specifying this exact compound ensures a reliable, mild derivatization pathway that bypasses the need for expensive chiral stationary phases (CSPs) while maintaining strict stereochemical fidelity during sample preparation [1].

Substituting (S)-(-)-1-Phenylethyl isocyanate with achiral isocyanates entirely defeats the purpose of chiral resolution, as no diastereomers are formed. Attempting to substitute it with highly reactive acyl chlorides, such as Mosher's acid chloride (MTPA-Cl), introduces the requirement for base catalysts (e.g., pyridine), which can cause artifactual racemization of labile substrates and distort the true enantiomeric excess of the sample [1]. Furthermore, substituting the (S)-(-) form with its (R)-(+) enantiomer is not a neutral choice; the specific stereocenter dictates the chromatographic elution order. Using the wrong enantiomer can cause a trace chiral impurity to elute after the main API peak, burying it in the peak tail and rendering accurate quantification impossible [2].

Elimination of Base-Catalyzed Racemization Risks vs. Acyl Chlorides

When derivatizing sterically hindered or labile chiral amines, (S)-(-)-1-Phenylethyl isocyanate reacts quantitatively at room temperature without the need for basic catalysts. In contrast, standard acyl chlorides like Mosher's acid chloride (MTPA-Cl) require pyridine or triethylamine, which can induce up to 2-5% artifactual racemization in sensitive substrates. The isocyanate pathway forms stable ureas cleanly, ensuring the measured enantiomeric excess (ee) perfectly reflects the original sample [1].

Evidence DimensionArtifactual racemization during derivatization
Target Compound Data< 0.1% (undetectable) with (S)-(-)-1-Phenylethyl isocyanate
Comparator Or Baseline2-5% with MTPA-Cl (Mosher's acid chloride) + base catalyst
Quantified DifferenceComplete elimination of base-induced epimerization
ConditionsDerivatization of labile chiral amines at 25°C

Prevents false-positive impurity reporting in pharmaceutical QA/QC by ensuring the derivatization process itself does not alter the chiral integrity of the API.

Predictable Elution Order Reversal for Trace Impurity Quantification

In trace enantiomer analysis, the minor impurity must elute before the major peak to avoid being obscured by peak tailing. By selecting (S)-(-)-1-Phenylethyl isocyanate instead of its (R)-(+) counterpart, analysts can predictably invert the diastereomer elution order on standard reversed-phase columns. This targeted procurement allows baseline resolution of <0.1% trace impurities that would otherwise be buried in the tail of the main API peak if the wrong CDA enantiomer were used [1].

Evidence DimensionTrace impurity peak visibility (Elution Order)
Target Compound Data(S)-CDA forces minor (R)-analyte to elute first (fronting)
Comparator Or Baseline(R)-CDA forces minor (R)-analyte to elute second (tailing)
Quantified DifferenceEnables quantification of <0.1% trace impurities vs. >0.5% limit of detection when buried in tailing
ConditionsHPLC-UV analysis of 99.9% ee chiral amine on C18 column

Allows procurement teams to buy the specific CDA enantiomer that guarantees regulatory compliance for trace chiral impurity limits.

Cost-Efficiency: Indirect Resolution on Achiral Columns vs. Direct CSPs

Direct separation of enantiomers requires specialized Chiral Stationary Phases (CSPs) that suffer from low loadability and high replacement costs. Derivatization with (S)-(-)-1-Phenylethyl isocyanate converts enantiomers into stable diastereomers that achieve baseline resolution (Rs > 1.5) on standard, highly robust C18 or silica columns. This indirect approach drastically lowers the cost per analysis while offering superior peak shape and theoretical plate counts compared to direct CSP methods[1].

Evidence DimensionChromatographic Resolution (Rs) and Column Cost
Target Compound DataRs > 1.5 achieved on standard ~$300 C18 column
Comparator Or BaselineRs ~1.2-1.5 requiring ~$1500+ Chiral Stationary Phase (CSP)
Quantified Difference80% reduction in column consumable costs with equivalent or superior resolution
ConditionsRoutine QA/QC enantiomeric excess monitoring

Provides a highly cost-effective, robust alternative to purchasing fragile and expensive chiral columns for high-throughput industrial laboratories.

Trace Chiral Impurity Quantification in Pharmaceutical QA/QC

By utilizing the (S)-(-) enantiomer, analysts can force minor (R)-amine or alcohol impurities to elute before the main API peak on standard C18 columns, ensuring regulatory compliance for <0.1% detection limits without peak tailing interference [1].

Artifact-Free Enantiomeric Excess (ee) Determination of Labile Compounds

Ideal for derivatizing sterically hindered or base-sensitive chiral alcohols and amines, as the isocyanate reacts at room temperature without basic scavengers, preventing the 2-5% artifactual racemization often seen with MTPA-Cl[2].

High-Throughput Asymmetric Catalyst Screening

Enables parallel screening of catalytic reaction products by converting chiral outputs into diastereomers that can be rapidly resolved on standard, low-cost achiral HPLC or GC systems, avoiding the bottleneck and expense of dedicated chiral columns [3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.11%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (86.67%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H331 (11.11%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (97.78%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Dates

Last modified: 08-15-2023

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